molecular formula C32H16Cl2N8Sn B101921 Tin(IV) phthalocyanine dichloride CAS No. 18253-54-8

Tin(IV) phthalocyanine dichloride

Cat. No. B101921
CAS RN: 18253-54-8
M. Wt: 702.1 g/mol
InChI Key: BBRNKSXHHJRNHK-UHFFFAOYSA-L
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Description

Tin(IV) phthalocyanine dichloride is a type of axially substituted metal phthalocyanine where tin is the central metal atom, coordinated by a phthalocyanine macrocycle and two axial chlorine ligands. It has been identified as a high-performance n-type organic semiconductor with potential applications in organic thin-film transistors due to its air stability and high field-effect electron mobility[“]. The material's unique electronic and structural properties make it suitable for various applications, including corrosion inhibition in the oil industry[“], and as a component in photochemical processes[“].

Synthesis Analysis

The synthesis of tin(IV) phthalocyanine dichloride and its derivatives involves various methodologies. Microwave-assisted stereoselective synthesis has been employed to produce cis-substituted tin(IV) phthalocyanine dicarboxylates, which have been tested as corrosion inhibitors[“]. Additionally, the synthesis of crystalline salts of ring-reduced tin(IV) dichloride hexadecachlorophthalocyanine and other macrocycles with strong electron-withdrawing groups has been reported, which involves the reduction of these metallomacrocycles by fullerene or potassium graphite[“]. Another approach includes the reaction of tin(IV) phthalocyanine dichloride with decamethylmetallocenes, leading to the formation of complexes with strong magnetic coupling of spins[“].

Molecular Structure Analysis

The molecular structure of tin(IV) phthalocyanine dichloride is characterized by the central tin atom being six-coordinated by the four isoindole nitrogen atoms of the phthalocyanine ligand and two axial chlorine atoms, forming a tetragonal-bipyramidal geometry[“]. In some derivatives, the tin atoms possess square antiprismatic octacoordinated geometries[“]. The macrocycles can be planar or acquire a half-domed shape due to the coordination mode of the axial ligands[“]. The arrangement of molecules in the crystal structure is influenced by intermolecular interactions such as C-H...Cl, pi-pi, and van der Waals forces[“].

Chemical Reactions Analysis

Tin(IV) phthalocyanine dichloride participates in various chemical reactions. It can react with decamethylmetallocenes to form complexes with magnetic properties[“]. The material can also coordinate with transition metal carbonyl clusters in neutral or radical anion states, leading to the formation of paramagnetic solids with light absorption in the visible and NIR ranges[“]. Photochemical reactions of tin(IV) phthalocyanine dichloride involve the generation of triplet states and radical species, which can undergo further transformations[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of tin(IV) phthalocyanine dichloride are notable for their relevance to semiconductor and photochemical applications. The material exhibits high field-effect electron mobility, making it suitable for use in organic thin-film transistors[“]. Its optical properties have been studied in thin films, revealing characteristic absorption bands in the UV-VIS region and energy gaps relevant to its semiconducting behavior[“]. The photophysical properties include rapid intersystem crossing and efficient singlet oxygen production, which are advantageous for sensitization applications[“].

Scientific research applications

Electronic and Optical Properties

  • Organic Semiconductor Applications: Tin(IV) phthalocyanine dichloride exhibits high performance as an n-type organic semiconductor. Its high field-effect electron mobility and good device stability make it suitable for organic thin-film transistor applications (Song et al., 2008).

  • Optical Characteristics in Thin Films: Studies on the optical properties of thermally evaporated tin-phthalocyanine dichloride thin films have been conducted. These properties are important for applications in optoelectronic devices (El-Nahass et al., 2004).

Photovoltaic and Solar Cell Enhancements

  • Improvement in Solar Cell Performance: Integration of tin(IV) phthalocyanine dichloride as an interfacial layer in polymer solar cells enhances exciton dissociation efficiency, electron transport, and collection. This leads to significant improvements in power conversion efficiency (Zuo et al., 2011).

Photophysical and Photochemical Properties

  • High Efficiency in Triplet Manifold Population: A study on the photophysical properties of tin(IV) phthalocyanine with myristate groups showed efficient population of the triplet manifold, which is faster than in planar phthalocyanines. This makes it a potential candidate for sensitization applications (Gutiérrez-Meza et al., 2012).

  • Photochemical Behavior Analysis: Research comparing the photochemical behavior of tin(IV) dichlorophthalocyaninate and tin(IV) super phthalocyanine has been conducted, revealing insights into their excited state dynamics and potential for photochemical applications (Kraut & Ferraudi, 1988).

Electrochemical Applications

  • Use in Electrodes: Tin(IV) phthalocyanine dichloride has been used to create a new PVC membrane electrode, demonstrating excellent selectivity and fast response, especially towards the salicylate ion. This electrode has applications in pharmaceutical preparations and biological samples (Li et al., 1995).

  • Corrosion Inhibition: Microwave-assisted synthesis of tin(IV) phthalocyanine dicarboxylates shows potential as corrosion inhibitors in the oil industry. The length of hydrophobic chains in these compounds significantly contributes to their inhibition efficiency (Beltrán et al., 2004).

properties

IUPAC Name

38,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRNKSXHHJRNHK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16Cl2N8Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tin(IV) phthalocyanine dichloride

CAS RN

18253-54-8
Record name (OC-6-12)-Dichloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]tin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18253-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tin, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
T Zhuang, Z Su, Y Liu, B Chu, W Li, J Wang… - Applied Physics …, 2012 - pubs.aip.org
We demonstrate that the improvement of both efficiency and lifetime of organic photovoltaic (OPV) devices by employing thinner bathophenanthroline (Bphen) and thicker tin (IV) …
Number of citations: 24 pubs.aip.org
X Qiao, J Chen, D Ma - Journal of Physics D: Applied Physics, 2010 - iopscience.iop.org
The morphology and electrical properties of thin films of an n-type organic semiconductor tin (IV) phthalocyanine dichloride (SnCl 2 Pc) are investigated. An investigation of atomic force …
Number of citations: 11 iopscience.iop.org
Y Izumi, M Ohara, K Fujii, A Yokoya, M Ogawa - Chemical Physics Letters, 2023 - Elsevier
The X-ray dissociation of tin (IV) phthalocyanine dichloride (SnCl 2 Pc) was investigated using X-ray photoemission spectroscopy. The photoemission spectra of SnCl 2 Pc after X-ray …
Number of citations: 1 www.sciencedirect.com
DV Konarev, SI Troyanov, AF Shestakov… - Dalton …, 2018 - pubs.rsc.org
The reaction of tin(IV) phthalocyanine dichloride {SnIVCl2(Pc2−)} with decamethylmetallocenes (Cp*2M, M = Co, Cr) has been studied. Decamethylcobaltocene reduces SnIVCl2(Pc2−) …
Number of citations: 6 pubs.rsc.org
MA Faraonov, NR Romanenko, AV Kuzmin… - Dyes and …, 2020 - Elsevier
Substituted tin(IV) dichloride phthalocyanine and tetrapyrazinoporphyrazines with acceptor chloro- or cyano-substituents: Sn IV Cl 2 (PcCl 16 ), Sn IV Cl 2 (TPyzPzCl 8 ) and Sn IV Cl 2 {…
Number of citations: 10 www.sciencedirect.com
DV Konarev, SI Troyanov, MA Faraonov… - Journal of Porphyrins …, 2014 - World Scientific
Radical anion salt ( PPN + ){ Sn IV Pc (3-) Cl 2 } •- (1) was obtained by the reduction of tin(IV) phthalocyanine dichloride { Sn IV Pc (2-) Cl 2 } with ( PPN + )( C 60 •- ) ( PPN + is bis(…
Number of citations: 23 www.worldscientific.com
JH Hassen, J Silver - 2021 - bura.brunel.ac.uk
The adsorption of phthalocyanines Pcs complexes onto montmorillonite MMT clay differs from that of the other complexes like porphyrins, in that the adsorption process can be …
Number of citations: 3 bura.brunel.ac.uk
AAS Elkhaldy, AM Mkadmh, RJ Staples, Y Boni… - Journal of Molecular …, 2018 - Elsevier
Seven new PcSn [S 2 P(OR) 2 ] 2 and PcSn [S 2 P(OGO) 2 ] 2 tin complexes where Pc is phthalocynine, R = Et, n-Pr, ios-Pr and tert-Bu and G = CH 2 CMe 2 CH 2 , CH 2 CEt 2 CH 2 , …
Number of citations: 3 www.sciencedirect.com
G Al-Barakati, AA Al-Ghamdi, S Al-HENIT - kau.edu.sa
ABSTRATT. The obscrved X-ray powder diffraction data of Tin (IV) Phthalocyanine dichloride (C, H, ClN, Sn) have bccn investigated together with indexing ol Miller indices lor …
Number of citations: 2 www.kau.edu.sa
DV Konarev, AV Kuzmin, Y Nakano… - Inorganic …, 2016 - ACS Publications
The ability of tin atoms to form stable Sn–M bonds with transition metals was used to prepare transition metal complexes with tin(II) phthalocyanine in neutral, monoanionic, and …
Number of citations: 42 pubs.acs.org

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